

# The Biological Role of D-psicose in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

D-psicose, a rare sugar and C-3 epimer of D-fructose, is emerging as a significant modulator of metabolic pathways with promising therapeutic potential.[1][2][3] This technical guide provides a comprehensive analysis of the biological roles of D-psicose, focusing on its impact on carbohydrate and lipid metabolism. With near-zero caloric value and a sweetness comparable to sucrose, D-psicose presents a unique profile for applications in functional foods and pharmaceuticals.[4][5][6][7][8] This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of its mechanism of action.

## Introduction to D-psicose (D-allulose)

D-psicose, also known as D-allulose, is a monosaccharide found in small quantities in natural products such as wheat and certain fruits.[2][3][4][9] Its structural difference from D-fructose at the third carbon atom results in it being poorly metabolized by the human body, thus contributing negligible calories.[4][5][6][7][8] The U.S. Food and Drug Administration has designated D-psicose as Generally Recognized as Safe (GRAS), paving the way for its use in various food and beverage applications.[3][10]

# **Modulation of Carbohydrate Metabolism**



D-psicose exerts significant influence over glucose homeostasis through multiple mechanisms, primarily targeting intestinal absorption and hepatic glucose processing.

#### Inhibition of Intestinal α-Glucosidases

A key antihyperglycemic action of D-psicose is its ability to competitively inhibit intestinal α-glucosidase enzymes, including sucrase and maltase.[11][12] This inhibition delays the digestion of complex carbohydrates, leading to a blunted postprandial glucose response.[11] [12]

# **Regulation of Hepatic Glucose Uptake and Metabolism**

In the liver, D-psicose has been shown to enhance glucose uptake by promoting the translocation of glucokinase from the nucleus to the cytoplasm.[13][14] This enzymatic relocation increases the rate of glucose phosphorylation to glucose-6-phosphate, the initial and rate-limiting step for both glycolysis and glycogen synthesis, thereby lowering blood glucose levels.[13][14]

# Impact on Lipid Metabolism

D-psicose has demonstrated potent effects on lipid metabolism, contributing to its observed anti-obesity and anti-hyperlipidemic properties in preclinical models.

### **Suppression of Hepatic Lipogenesis**

Studies have consistently shown that D-psicose administration leads to a significant reduction in the activity of key lipogenic enzymes in the liver, such as fatty acid synthase (FAS) and glucose-6-phosphate dehydrogenase.[15][16] This enzymatic suppression results in decreased de novo synthesis of fatty acids.[15][16]

### Transcriptional Regulation of Lipid Metabolism

The effects of D-psicose on lipid metabolism are underpinned by its ability to modulate the expression of critical transcription factors. It has been shown to downregulate the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream target, acetyl-CoA carboxylase  $\alpha$  (ACC $\alpha$ ), both pivotal for fatty acid synthesis.[10][17][18] In contrast, D-psicose upregulates the expression of genes involved in fatty acid oxidation, including peroxisome proliferator-activated receptor  $\alpha$  (PPAR $\alpha$ ) and hormone-sensitive lipase (HSL).[10][17][18]



### **Activation of AMP-Activated Protein Kinase (AMPK)**

A central mechanism in the metabolic regulation by D-psicose is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. [10][17][18][19] Upon activation, AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels. This relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby facilitating the transport of fatty acids into the mitochondria for  $\beta$ -oxidation. [10][17][18]

# **Quantitative Data Summary**

The following tables provide a consolidated view of the quantitative effects of D-psicose on various metabolic parameters as reported in the scientific literature.

Table 1: Effects of D-psicose on Glycemic Control



| Parameter                                       | Species/Mo<br>del      | Dosage                                 | Duration    | Outcome                                                                   | Reference(s |
|-------------------------------------------------|------------------------|----------------------------------------|-------------|---------------------------------------------------------------------------|-------------|
| Blood<br>Glucose                                | C57BL/6J<br>db/db mice | 200 mg/kg<br>BW                        | 28 days     | Maintained at 276-305 mg/dL versus a 2-fold increase in the control group | [20]        |
| Glucose<br>Tolerance                            | C57BL/6J<br>db/db mice | 200 mg/kg<br>BW                        | 28 days     | Significantly improved glucose tolerance and reduced AUC for glucose      | [20]        |
| Postprandial<br>Plasma<br>Glucose               | Healthy<br>Humans      | 5 g with confectionery                 | Single Dose | Significantly lower increase in blood glucose compared to D-fructose      | [21][22]    |
| Post-<br>Carbohydrate<br>Load Plasma<br>Glucose | Wistar Rats            | 0.2 g/kg with<br>sucrose or<br>maltose | Single Dose | Significantly inhibited the increase in plasma glucose                    | [11]        |

Table 2: Effects of D-psicose on Body Weight and Lipid Metabolism



| Parameter                                | Species/Mo<br>del       | Dosage          | Duration | Outcome                                                                                       | Reference(s |
|------------------------------------------|-------------------------|-----------------|----------|-----------------------------------------------------------------------------------------------|-------------|
| Body Weight                              | Sprague-<br>Dawley Rats | 3% in diet      | 4 weeks  | $389 \pm 3$ g in<br>the D-psicose<br>group versus<br>$426 \pm 6$ g in<br>the control<br>group | [1]         |
| Abdominal<br>Adipose<br>Tissue<br>Weight | Wistar Rats             | 5% in diet      | 28 days  | Significantly lower compared to rats fed D-fructose and D-glucose diets                       | [15]        |
| Hepatic<br>Triglyceride<br>Levels        | C57BL/6J<br>db/db mice  | 200 mg/kg<br>BW | 28 days  | Reduced by<br>37.88%<br>compared to<br>the diabetes<br>control group                          | [20]        |
| Hepatic Total<br>Cholesterol<br>Levels   | C57BL/6J<br>db/db mice  | 200 mg/kg<br>BW | 28 days  | Reduced by<br>62.89%<br>compared to<br>the diabetes<br>control group                          | [20]        |
| Fatty Acid<br>Synthase<br>Activity       | Wistar Rats             | 5% in diet      | 28 days  | Significantly lower than in rats fed D- fructose and D-glucose diets                          | [16]        |
| Glucose-6-<br>Phosphate                  | Wistar Rats             | 5% in diet      | 28 days  | Significantly<br>lower than in<br>rats fed D-                                                 | [16]        |



Dehydrogena se Activity fructose and D-glucose diets

# **Key Experimental Protocols**

This section outlines the methodologies employed in pivotal studies investigating the metabolic effects of D-psicose.

#### **Animal Models of Metabolic Disease**

- Model: C57BL/6J db/db mice, a genetic model of type 2 diabetes, were used to assess the
  effects of D-psicose on hyperglycemia and dyslipidemia.[20]
- Protocol: Mice were orally supplemented with 200 mg/kg body weight of D-psicose daily for 28 days. Control groups received D-glucose, D-fructose, or water. Blood glucose was monitored regularly, and at the end of the study, plasma and hepatic lipid profiles were analyzed.[20]

### **Investigation of Lipogenesis and Fatty Acid Oxidation**

- Model: Male Wistar or Sprague-Dawley rats were fed diets containing D-psicose to evaluate its impact on lipid metabolism.[1][15][16]
- Protocol: Rats were fed experimental diets containing 3% or 5% D-psicose for 4 to 28 days.
   [1][15][16] At the conclusion of the feeding period, liver and adipose tissues were collected.
   The activities of lipogenic enzymes (e.g., fatty acid synthase, glucose-6-phosphate dehydrogenase) were measured spectrophotometrically. Gene expression of key regulatory proteins (e.g., SREBP-1c, PPARα) was quantified using real-time PCR.[1][17][18]

## In Vitro α-Glucosidase Inhibition Assay

- Enzyme Source: A crude enzyme solution containing  $\alpha$ -glucosidases was prepared from the small intestine of rats.[11]
- Protocol: The enzyme solution was incubated with a carbohydrate substrate (sucrose or maltose) in the presence of varying concentrations of D-psicose. The reaction was stopped,



and the amount of glucose produced was quantified using a glucose oxidase-peroxidase method. The inhibitory activity of D-psicose was determined by comparing the rate of glucose formation with and without the inhibitor.[11]

# **Core Signaling Pathways and Mechanisms**

The metabolic actions of D-psicose are orchestrated through the modulation of several interconnected signaling pathways.

## **AMPK Signaling Cascade**

D-psicose activates the AMPK pathway, a master regulator of cellular energy homeostasis, thereby promoting a shift from anabolic to catabolic processes.





Click to download full resolution via product page

Caption: D-psicose-mediated activation of the AMPK signaling pathway.

# **SREBP-1c-Mediated Lipogenesis**

D-psicose suppresses the SREBP-1c signaling pathway, leading to a coordinated downregulation of genes involved in fatty acid and cholesterol synthesis.





Click to download full resolution via product page

Caption: D-psicose-mediated suppression of the SREBP-1c signaling pathway.

# p38-MAPK Inflammatory Pathway

In endothelial cells, D-psicose has been shown to mitigate high-glucose-induced inflammation by inhibiting the p38 mitogen-activated protein kinase (p38-MAPK) pathway, thereby reducing the expression of the pro-inflammatory chemokine MCP-1.[23]





Click to download full resolution via product page

Caption: D-psicose-mediated inhibition of the p38-MAPK inflammatory pathway.

# Implications for Drug Development and Future Research

The multifaceted metabolic effects of D-psicose position it as a compelling candidate for further investigation in the context of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease. Its favorable safety profile and palatable sweetness also make it an attractive sugar substitute for at-risk populations. Future research should focus on long-term human clinical trials to confirm the preclinical findings and to establish optimal dosing for therapeutic efficacy. Further elucidation of its molecular targets and downstream signaling effects will also be crucial for its potential development as a standalone or adjunct therapy for metabolic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | D-Psicose mitigates NAFLD mice induced by a high-fat diet by reducing lipid accumulation, inflammation, and oxidative stress [frontiersin.org]
- 5. Effect of D-allulose in Addition to Oral Sucrose Load [meddatax.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rare sugar D-psicose improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 15. [PDF] Dietary D-psicose, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats. | Semantic Scholar [semanticscholar.org]
- 16. Dietary D-psicose, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-obesity potential of rare sugar d-psicose by regulating lipid metabolism in rats Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]



- 20. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]
- 23. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Role of D-psicose in Metabolic Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2502633#biological-role-of-d-psicose-in-metabolic-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com